molecular formula C15H13N3O5S B5857031 (E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE

(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B5857031
M. Wt: 347.3 g/mol
InChI Key: QFBRDBYSBKOIIV-BJMVGYQFSA-N
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Description

(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminosulfonyl group, a nitrophenyl group, and a propenamide linkage. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the following steps:

    Sulfonation: The addition of an aminosulfonyl group is carried out using sulfonation reactions.

    Coupling Reaction: The final step involves coupling the nitrophenyl and aminosulfonyl phenyl groups through a propenamide linkage under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Commonly used are sodium borohydride or catalytic hydrogenation.

    Substitution Reagents: Include halogens, alkylating agents, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(2-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c16-24(22,23)13-8-6-12(7-9-13)17-15(19)10-5-11-3-1-2-4-14(11)18(20)21/h1-10H,(H,17,19)(H2,16,22,23)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBRDBYSBKOIIV-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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